![molecular formula C16H18N4OS B2409052 2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 332897-79-7](/img/structure/B2409052.png)
2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C16H18N4OS and its molecular weight is 314.41. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Activity : A study by Rathi, More, Deshmukh, and Chaudhari (2013) explored the anti-inflammatory properties of a series of compounds including 2-[(1,3-benzothiazol-2-ylamino)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one. Some of these compounds, particularly those with chloro functional groups, demonstrated significant in-vitro anti-inflammatory activity (Rathi, P. P., More, V., Deshmukh, V., & Chaudhari, S., 2013).
Heterocyclic Synthesis : Roman (2013) focused on generating a diverse library of compounds starting from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base. This process involved various alkylation and ring closure reactions, leading to the synthesis of several novel heterocycles (Roman, G., 2013).
Microwave-Mediated Synthesis for Novel Heterocycles : Darweesh, Mekky, Salman, and Farag (2016) described a microwave-mediated synthesis method using compounds such as 1-(Benzothiazol-2-yl)-3-(N,N-dimethylamino)-2-(phenylsulfonyl)prop-2-en-1-one. This approach led to the creation of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, among others (Darweesh, A. F., Mekky, A. E. M., Salman, A., & Farag, A., 2016).
Corrosion Inhibition in Steel : Hu, Yan-bin, Ma, Zhu, Jun, Chao, and Cao (2016) synthesized benzothiazole derivatives to study their effect as corrosion inhibitors against steel in acidic solutions. These inhibitors demonstrated significant efficiency and could adsorb onto surfaces by both physical and chemical means (Hu, Z., Yan-bin, M., Ma, X., Zhu, H., Jun, L., Chao, L., & Cao, D., 2016).
Anticancer Activity : Waghmare, Chidrawar, Bhosale, Shendarkar, and Kuberkar (2013) explored the in-vitro anticancer activity of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its derivatives. These compounds exhibited significant activity against various human cancer cell lines (Waghmare, G. S., Chidrawar, A. B., Bhosale, V., Shendarkar, G., & Kuberkar, S. V., 2013).
Photophysics and Cation Complexation : Rurack, Bricks, Schulz, Maus, Reck, and Resch‐Genger (2000) studied the spectroscopic properties of certain pyrazolines including those with benzothiazole derivatives. These studies highlighted their potential for metal ion sensing and the role of intramolecular electron transfer in this process (Rurack, K., Bricks, J., Schulz, B., Maus, M., & Reck, G., & Resch‐Genger, U., 2000).
properties
IUPAC Name |
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-propylpyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-4-7-12-11(10-19(2)3)15(21)20(18-12)16-17-13-8-5-6-9-14(13)22-16/h5-6,8-10H,4,7H2,1-3H3/b11-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRWHPSTRSFCCL-KHPPLWFESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1=CN(C)C)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC\1=NN(C(=O)/C1=C\N(C)C)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.